5-(Tributylstannyl)-1,2,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tributylstannyl)-1,2,4-thiadiazole is an organotin compound that features a thiadiazole ring substituted with a tributylstannyl group This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tributylstannyl)-1,2,4-thiadiazole typically involves the reaction of a thiadiazole derivative with a tributylstannyl reagent. One common method includes the use of tributylstannyl chloride in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and other advanced techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Tributylstannyl)-1,2,4-thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of the tributylstannyl group.
Oxidizing Agents: Such as hydrogen peroxide or other peroxides for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl iodides can yield aryl-substituted thiadiazoles .
Scientific Research Applications
5-(Tributylstannyl)-1,2,4-thiadiazole has several applications in scientific research:
Organic Synthesis: Used as a precursor in the synthesis of more complex organotin compounds and other heterocycles.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(tributylstannyl)-1,2,4-thiadiazole involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group This group can act as a leaving group in substitution reactions, facilitating the formation of new bonds
Comparison with Similar Compounds
Similar Compounds
Tributyltin Compounds: Such as tributyltin chloride and tributyltin oxide, which also contain the tributylstannyl group but differ in their other substituents.
Thiophene Derivatives: Compounds like 2,5-bis(tributylstannyl)thiophene, which have similar structural features but a different heterocyclic core.
Uniqueness
5-(Tributylstannyl)-1,2,4-thiadiazole is unique due to the combination of the thiadiazole ring and the tributylstannyl group
Properties
Molecular Formula |
C14H28N2SSn |
---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
tributyl(1,2,4-thiadiazol-5-yl)stannane |
InChI |
InChI=1S/3C4H9.C2HN2S.Sn/c3*1-3-4-2;1-3-2-5-4-1;/h3*1,3-4H2,2H3;1H; |
InChI Key |
HRZZSHKYXCRTMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=NS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.